molecular formula C13H24N2O2 B2646863 tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 1899106-63-8

tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B2646863
CAS No.: 1899106-63-8
M. Wt: 240.347
InChI Key: GFUHZEZABTZUTN-UHFFFAOYSA-N
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Description

Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C₁₃H₂₄N₂O₂ . It falls within the class of spiro compounds and contains a diazaspiro ring system. The compound’s structure includes a tert-butyl group, a methyl group, and a carboxylate functional group. It is often used as a reagent in synthetic chemistry and drug development .


Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the spiro ring system and subsequent functionalization. While specific synthetic routes may vary, researchers typically employ strategies such as cyclization reactions, protecting group manipulations, and esterification to obtain this compound. Detailed synthetic protocols can be found in relevant literature .

Scientific Research Applications

Synthesis and Conformational Analysis

The chemical tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate plays a crucial role in the synthesis of constrained pseudopeptides. Fernandez et al. (2002) describe its use in creating spirolactams as surrogates for Pro-Leu and Gly-Leu dipeptides, which are significant in peptide synthesis. These spirolactams mimic gamma-turn and type II beta-turn structures in peptides, as revealed through conformational analyses using NMR experiments and molecular modeling (Fernandez et al., 2002).

Supramolecular Arrangements

Graus et al. (2010) explored the relationship between molecular and crystal structures of diazaspiro[4.5]decane derivatives. Their research showed how substituents on the cyclohexane ring influence supramolecular arrangements, particularly in the context of hydrogen bonding and the formation of different structural types in crystals (Graus et al., 2010).

NMR Analysis for Configuration Assignment

Guerrero-Alvarez et al. (2004) utilized NMR techniques to analyze the relative configuration of various diazaspiro[4.5]decane compounds. Their study provides insights into the stereochemistry and conformational preferences of these compounds, crucial for understanding their potential applications in scientific research (Guerrero-Alvarez et al., 2004).

Cycloaddition Reactions

Chiaroni et al. (2000) reported on the [3+2] cycloaddition reactions involving diazaspiro[3.4]octan-1-one derivatives. Their work highlights the utility of these compounds in creating various adducts with distinct structural and conformational properties (Chiaroni et al., 2000).

Polymerization Studies

In the field of polymer science, Moszner et al. (1995) investigated the radical polymerization of spiro orthocarbonates, including those related to diazaspiro[4.4]nonane structures. Their research contributes to understanding the polymerization behaviors of these cyclic monomers (Moszner et al., 1995).

Safety and Hazards

As with any chemical compound, precautions should be taken during handling and synthesis. Consult the Material Safety Data Sheet (MSDS) for specific safety information .

Properties

IUPAC Name

tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-10-7-15(11(16)17-12(2,3)4)6-5-13(10)8-14-9-13/h10,14H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUHZEZABTZUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC12CNC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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